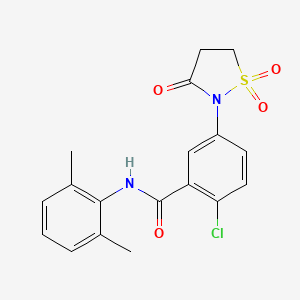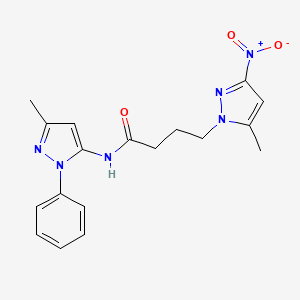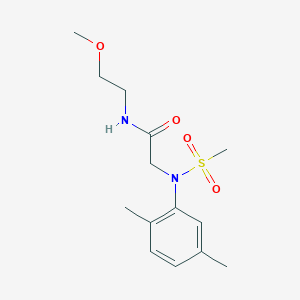![molecular formula C12H19BrClNO B5216376 N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, commonly known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a selective β3-adrenoceptor agonist that has been found to possess anti-obesity, anti-diabetic, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of BPP involves the activation of β3-adrenoceptors in adipose tissue. The activation of these receptors leads to increased lipolysis, which results in the breakdown of stored fats into free fatty acids. The free fatty acids are then transported to the liver, where they are oxidized to produce energy. BPP also activates β3-adrenoceptors in skeletal muscle, leading to increased glucose uptake and utilization. The activation of β3-adrenoceptors in immune cells has been found to inhibit the production of inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
BPP has been found to have several biochemical and physiological effects. It has been found to increase lipolysis and glucose uptake in adipose tissue and skeletal muscle, respectively. BPP has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, BPP has been found to increase energy expenditure by increasing thermogenesis in brown adipose tissue.
Advantages and Limitations for Lab Experiments
BPP has several advantages for lab experiments. It is a selective β3-adrenoceptor agonist, which means that it specifically targets β3-adrenoceptors in adipose tissue, skeletal muscle, and immune cells. This specificity reduces the risk of off-target effects and increases the accuracy of the results obtained. BPP is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, BPP has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, BPP may have limited solubility in some solvents, which may affect its effectiveness in experiments.
Future Directions
There are several future directions for research on BPP. One potential direction is to investigate its effects on other metabolic pathways, such as lipid metabolism and insulin signaling. Another potential direction is to investigate its effects on other tissues and organs, such as the liver and pancreas. Additionally, future research could focus on developing more potent and selective β3-adrenoceptor agonists that could be used in the treatment of obesity, diabetes, and other metabolic disorders. Finally, future research could investigate the potential use of BPP in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
BPP can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. The resulting product is then reacted with 2-methyl-2-propanamine in the presence of a catalyst to form BPP. The final product is then purified through crystallization and recrystallization to obtain BPP hydrochloride in its pure form.
Scientific Research Applications
BPP has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess anti-obesity and anti-diabetic properties by activating β3-adrenoceptors in adipose tissue, leading to increased lipolysis and glucose uptake. BPP has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-12(2,3)14-8-9-15-11-6-4-10(13)5-7-11;/h4-7,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMVEYFPOCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)
![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)